molecular formula C11H18ClNO2 B3078495 N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride CAS No. 1051919-34-6

N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride

Cat. No.: B3078495
CAS No.: 1051919-34-6
M. Wt: 231.72 g/mol
InChI Key: LWYVWBJIOVVZIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride typically involves the reaction of 2-(2-Methoxy-4-methylphenoxy)ethanol with N-methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Reacting: 2-(2-Methoxy-4-methylphenoxy)ethanol with N-methylamine.

    Purifying: the product through recrystallization.

    Drying: the final product to obtain this compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form amines.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding oxides or alcohols.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets. It primarily acts by:

    Binding: to proteins and altering their function.

    Modulating: enzymatic activity.

    Interfering: with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N,N-dimethylamine hydrochloride
  • N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-ethylamine hydrochloride

Uniqueness

N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of proteins and enzymes, making it a valuable tool in proteomics research .

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-9-4-5-10(11(8-9)13-3)14-7-6-12-2;/h4-5,8,12H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYVWBJIOVVZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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